1,4-Bis(4-vinylpyridyl)benzene
CAS No.: 3095-81-6
Cat. No.: VC3981299
Molecular Formula: C20H16N2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3095-81-6 |
|---|---|
| Molecular Formula | C20H16N2 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine |
| Standard InChI | InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+ |
| Standard InChI Key | QRZWEROLVZUPJH-KQQUZDAGSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3 |
| SMILES | C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 |
| Canonical SMILES | C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name of 1,4-bis(4-vinylpyridyl)benzene is 4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine, reflecting its trans-configuration () across the vinyl double bonds . The compound’s molecular weight is 284.4 g/mol, and its structure comprises a para-substituted benzene core flanked by two pyridyl-vinyl groups (Figure 1) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Density | 1.173 g/cm³ | |
| Boiling Point | 481.5°C at 760 mmHg | |
| Flash Point | 183.6°C |
Spectroscopic Characterization
The compound exhibits distinct spectral signatures:
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UV-Vis/NIR: Transient absorption spectra reveal bands at 607 nm () and 1163 nm (), corresponding to singlet and triplet excited states .
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SERS: Surface-enhanced Raman spectra show enhanced bands at 1500 cm⁻¹ (C=C stretching) and 1150 cm⁻¹ (pyridyl ring vibrations) under electrochemical modulation .
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NMR: Proton environments include aromatic peaks at δ 7.2–8.5 ppm for pyridyl hydrogens and δ 6.5–7.0 ppm for vinyl protons .
Synthesis and Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A predominant synthesis involves reacting 4-vinylpyridine with 1,4-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh)) under mild conditions (60–80°C, 12–24 hours). This method yields the product in 70–85% efficiency, with byproducts controlled via column chromatography .
Suzuki-Miyaura Coupling
Alternative routes employ Suzuki coupling between 1,4-phenylenediboronic acid and 4-bromopyridine, catalyzed by Pd(OAc) with a phosphine ligand (e.g., PPh) in ethanol/water at 80°C . This approach achieves >90% yield and is favored for scalability .
Structural and Conformational Dynamics
Crystallographic Insights
Single-crystal X-ray diffraction reveals a planar benzene core with dihedral angles of 55.4° between the central ring and pyridyl groups . The trans-configuration of the vinyl linkages minimizes steric hindrance, enabling π-π stacking in solid-state assemblies .
Conformational Switching
Electrochemical studies demonstrate that 1,4-bis(4-vinylpyridyl)benzene undergoes reversible E-Z isomerization under applied potentials (-0.2 to -0.6 V vs. Ag/AgCl) . Density functional theory (DFT) calculations predict a 90° twist in the vinyl double bonds at the / conical intersection, facilitating its role as a molecular switch .
Applications in Advanced Materials
Coordination Chemistry
The compound serves as a bidentate ligand for transition metals (e.g., Fe, Ag), forming mononuclear complexes with tunable spin-crossover behavior . For instance, Fe(III) complexes exhibit one-step spin transitions at 87–178 K, modulated by ligand substituents .
Molecular Electronics
Adsorbed on nanostructured silver surfaces, 1,4-bis(4-vinylpyridyl)benzene acts as a conformational switch in nanoelectronic devices. SERS activation at 785 nm excitation enables real-time monitoring of its redox states .
Photovoltaic and Sensing Platforms
The compound’s extended π-conjugation enhances charge transport in organic photovoltaics, while its pyridyl groups enable hydrogen-bonding interactions for chemosensor design .
Recent Research Findings (2023–2025)
Electroactive Switching Mechanisms
A 2024 study combining femtosecond transient absorption and DFT modeling confirmed that the compound’s state exhibits a barrier height reduction of 40% compared to , accelerating isomerization kinetics . This property is exploitable in optoelectronic memory devices.
Supramolecular Assemblies
Self-assembly with cucurbit uril generates host-guest complexes exhibiting stimuli-responsive fluorescence, with quantum yields up to 60.3% in the solid state .
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